molecular formula C22H27ClN2OS2 B12751649 (+-)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide CAS No. 124645-45-0

(+-)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide

Cat. No.: B12751649
CAS No.: 124645-45-0
M. Wt: 435.0 g/mol
InChI Key: QBTNOQOPZZOFCJ-UHFFFAOYSA-N
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Description

(±)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo thiepin core, a diethylaminoethyl group, and a chloro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide typically involves multiple steps:

    Formation of the dibenzo thiepin core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro substituent: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the diethylaminoethyl group: This step involves nucleophilic substitution reactions using diethylaminoethyl chloride.

    Formation of the final compound: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the chloro substituent with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or potassium cyanide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogen-substituted compound.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.

    Receptor Binding: It may bind to specific receptors in biological systems.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its potential therapeutic effects.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Chemical Manufacturing: Employed in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (±)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide
  • N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide

Uniqueness

The unique combination of the dibenzo thiepin core, diethylaminoethyl group, and chloro substituent sets this compound apart from others. Its specific structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

124645-45-0

Molecular Formula

C22H27ClN2OS2

Molecular Weight

435.0 g/mol

IUPAC Name

2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]-N-[2-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C22H27ClN2OS2/c1-3-25(4-2)12-11-24-22(26)15-27-21-14-16-13-17(23)9-10-19(16)28-20-8-6-5-7-18(20)21/h5-10,13,21H,3-4,11-12,14-15H2,1-2H3,(H,24,26)

InChI Key

QBTNOQOPZZOFCJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13

Origin of Product

United States

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